Chartarlactam A
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Overview
Description
Chartarlactam A is a phenylspirodrimane compound isolated from the endophytic fungus Stachybotrys chartarum, which is associated with the sponge Niphates recondita . This compound is part of a group of 16 new phenylspirodrimanes, collectively named chartarlactams A-P, known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chartarlactam A is typically isolated through chemical examination of the solid culture of Stachybotrys chartarum . The isolation process involves extensive spectroscopic analysis, including X-ray single-crystal diffraction, to determine the absolute configurations of the compounds .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from the fungal culture .
Chemical Reactions Analysis
Types of Reactions: Chartarlactam A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The reactions typically involve common organic reagents under controlled laboratory conditions. For instance, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions might involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chartarlactam A has shown significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of Chartarlactam A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating lipid metabolism in HepG2 cells, leading to antihyperlipidemic activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key lipid regulatory pathways .
Comparison with Similar Compounds
- Chartarlactam B
- Chartarlactam C
- Chartarlactam D
- Chartarlactam E
- Chartarlactam F
- Chartarlactam G
- Chartarlactam H
- Chartarlactam I
- Chartarlactam J
- Chartarlactam K
- Chartarlactam L
- Chartarlactam M
- Chartarlactam N
- Chartarlactam O
- Chartarlactam P
Uniqueness: Chartarlactam A stands out due to its specific structural configuration and its demonstrated antihyperlipidemic activity, which makes it a compound of interest for further research and potential therapeutic development .
Properties
Molecular Formula |
C23H29NO5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |
InChI |
InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1 |
InChI Key |
JGLXRTLGZYXTLO-NMBLNHEASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |
Origin of Product |
United States |
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